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molecular formula C6H12O B1585547 tert-Butyl vinyl ether CAS No. 926-02-3

tert-Butyl vinyl ether

Cat. No. B1585547
M. Wt: 100.16 g/mol
InChI Key: PGYJSURPYAAOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425599B2

Procedure details

Into a 30 ml round-bottom flask with two necks equipped with a three-way cock, in which the air had been replaced with nitrogen gas, there were added 2.15 mg (3.3×10−3 mmol) of acenaphthylene heptacarbonyl ruthenium (the polynuclear ruthenium-carbonyl complex as expressed by the formula (V): hereinafter sometimes referred to simply as the “Ru complex”) as the catalyst, 0.05 ml of 1,4-dioxane as the solvent, and 0.050 ml (0.33 mmol) of dimethylphenylsilane (HSiMe2Ph) as the silane compound. After stirring at room temperature (25° C.) for thirty minutes, there was added 0.43 ml (3.3 mmol) of tert-butyl vinyl ether (tBuVE) as the vinyl ether compound. The resultant solution was stirred at room temperature for ten minutes, and then the 1,4-dioxane and the excess phenyldimethyl silane were distilled off. Into the residual viscous liquid was dissolved in 2 ml of hexane. Following the addition of methanol 6 ml, the resultant white deposit was subjected to drying in vacuo, to yield a white solid material, 277 mg (92%). The molecular weight of the white solid material was determined by GPC, and the material was also subjected to the measurement of IR, 1H and 13C NMR spectra. FIG. 2 shows the GPC chart. The assignment of the IR and NMR data are summarized below. From these results the white solid material was identified to be polyvinyl tert-butyl ether.
[Compound]
Name
acenaphthylene heptacarbonyl ruthenium
Quantity
2.15 mg
Type
reactant
Reaction Step One
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.43 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.05 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C[SiH](C)[C:3]1[CH:8]=[CH:7][CH:6]=CC=1.[SiH4].C(O[C:14]([CH3:17])([CH3:16])C)=C.[CH:18]([O:20]C=C)=C.C(OC(C)(C)C)(C)(C)C>O1CCOCC1>[CH2:18]([O:20][CH2:6][CH2:7][CH2:8][CH3:3])[CH2:17][CH2:14][CH3:16]

Inputs

Step One
Name
acenaphthylene heptacarbonyl ruthenium
Quantity
2.15 mg
Type
reactant
Smiles
Step Two
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.05 mL
Type
reactant
Smiles
C[SiH](C1=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Five
Name
Quantity
0.43 mL
Type
reactant
Smiles
C(=C)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC=C
Step Six
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C)(C)C
Step Eight
Name
Quantity
0.05 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature (25° C.) for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 30 ml round-bottom flask with two necks equipped with a three-way cock, in which the air
DISTILLATION
Type
DISTILLATION
Details
the 1,4-dioxane and the excess phenyldimethyl silane were distilled off
DISSOLUTION
Type
DISSOLUTION
Details
Into the residual viscous liquid was dissolved in 2 ml of hexane
ADDITION
Type
ADDITION
Details
the addition of methanol 6 ml
CUSTOM
Type
CUSTOM
Details
to drying in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a white solid material, 277 mg (92%)
CUSTOM
Type
CUSTOM
Details
From these results the white solid material

Outcomes

Product
Name
Type
Smiles
C(CCC)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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